Cas no 50892-99-4 (N'-hydroxyfuran-2-carboximidamide)
N'-hydroxyfuran-2-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- N'-Hydroxy-2-furancarboximidamide
- N-hydroxy-2-Furancarboximidamide
- N-hydroxyfuran-2-carboxamidine
- 2-furancarboxamidoxime
- 2-furancarboxylic acid
- 2-furan-carboxylic acid
- 2-furanecarboxamide oxime
- 2-Furanoic acid
- 2-Furoic
- a-Furoicacid
- furan-2-carbo
- Furan-2-carbonsaeure-(amid-oxim)
- furan-2-carboxylic acid-(amide oxime )
- Furoica
- FUROYL CHLORIDE
- Kyselina 2-furoova
- N'-hydroxyfuran-2-carboximidamide
- N-hydroxyfuran-2-carboximidamide
- N-hydroxy-furan-2-carboximidic acid amide
- pyromucic acid
- SCHEMBL569506
- starbld0003657
- DTXSID20198918
- 2-furancarboximidamide, N'-hydroxy-
- 50892-99-4
- STL353114
- 2-Furancarboximidamide, N'-hydroxy-, [C(Z)]-
- 2-Furancarboximidamide, N-hydroxy-
- AKOS009117855
- Furan-2-carboxamidoxime
- A818243
- 1236839-88-5
- N-Hydroxy-furan-2-carboxamidine
- 261734-99-0
- MFCD07776496
- EN300-27100
- (Z)-N'-Hydroxyfuran-2-carboximidamide
- F2145-0889
- ALBB-035322
-
- MDL: MFCD07776496
- Inchi: 1S/C5H6N2O2/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)
- InChI Key: BYRPNZFONPLHNA-UHFFFAOYSA-N
- SMILES: O1C=CC=C1/C(=N/O)/N
Computed Properties
- Exact Mass: 126.042927438g/mol
- Monoisotopic Mass: 126.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 71.8Ų
N'-hydroxyfuran-2-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM459735-1g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95%+ | 1g |
$271 | 2024-07-16 | |
| Enamine | EN300-27100-0.05g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95.0% | 0.05g |
$29.0 | 2025-02-20 | |
| Enamine | EN300-27100-0.1g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95.0% | 0.1g |
$44.0 | 2025-02-20 | |
| Enamine | EN300-27100-0.25g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95.0% | 0.25g |
$63.0 | 2025-02-20 | |
| Enamine | EN300-27100-0.5g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95.0% | 0.5g |
$100.0 | 2025-02-20 | |
| Enamine | EN300-27100-1.0g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95.0% | 1.0g |
$128.0 | 2025-02-20 | |
| Enamine | EN300-27100-2.5g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95.0% | 2.5g |
$260.0 | 2025-02-20 | |
| Enamine | EN300-27100-5.0g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95.0% | 5.0g |
$482.0 | 2025-02-20 | |
| Enamine | EN300-27100-10.0g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95.0% | 10.0g |
$924.0 | 2025-02-20 | |
| Enamine | EN300-1291676-0.05g |
N'-hydroxyfuran-2-carboximidamide |
50892-99-4 | 95% | 0.05g |
$48.0 | 2023-09-11 |
N'-hydroxyfuran-2-carboximidamide Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on N'-hydroxyfuran-2-carboximidamide
Introduction to N'-hydroxyfuran-2-carboximidamide (CAS No: 50892-99-4)
N'-hydroxyfuran-2-carboximidamide, identified by its Chemical Abstracts Service (CAS) number 50892-99-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the imidamide class, characterized by the presence of a carboximidamide functional group, which is a key structural motif in many biologically active molecules. The incorporation of a furan ring into this framework introduces unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.
The< strong>N'-hydroxyfuran-2-carboximidamide molecule exhibits a distinct structural configuration that positions it as a versatile building block for drug discovery and development. The hydroxyl group attached to the furan ring enhances its reactivity, allowing for further functionalization through various chemical transformations. These include nucleophilic additions, condensation reactions, and cyclization processes, which are pivotal in constructing more intricate molecular architectures. Such reactivity makes it particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced pharmacological properties. The< strong>N'-hydroxyfuran-2-carboximidamide (CAS No: 50892-99-4) has emerged as a critical intermediate in this domain, particularly due to its ability to form stable complexes with biological targets. This property is leveraged in the design of small-molecule inhibitors that modulate enzyme activity and receptor binding. For instance, derivatives of this compound have been investigated for their potential in inhibiting kinases and proteases, which are overexpressed in various pathological conditions.
The pharmacological significance of< strong>N'-hydroxyfuran-2-carboximidamide extends beyond its role as a synthetic intermediate. Its structural features contribute to favorable pharmacokinetic properties, such as improved solubility and metabolic stability. These attributes are essential for the development of orally bioavailable drugs that can achieve therapeutic efficacy with minimal side effects. Furthermore, the furan moiety imparts unique electronic characteristics that can influence drug-receptor interactions, making it an attractive scaffold for rational drug design.
Advances in computational chemistry and molecular modeling have further enhanced the utility of< strong>N'-hydroxyfuran-2-carboximidamide (CAS No: 50892-99-4). These techniques allow researchers to predict the binding affinity and specificity of this compound towards various biological targets with high precision. Such predictive capabilities are invaluable in optimizing lead compounds during the drug discovery process. Additionally, high-throughput screening methods have been employed to identify novel derivatives of this compound with enhanced biological activity.
The synthesis of< strong>N'-hydroxyfuran-2-carboximidamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Recent methodologies have focused on greener synthetic routes that minimize waste and reduce environmental impact. For instance, catalytic processes using transition metals have been explored to enhance reaction efficiency while maintaining scalability. These advancements align with the growing emphasis on sustainable chemistry practices in the pharmaceutical industry.
In conclusion, N'-hydroxyfuran-2-carboximidamide (CAS No: 50892-99-4) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad applicability in drug development. Its role as a key intermediate in synthesizing biologically active molecules underscores its importance in modern medicinal chemistry. As research continues to uncover new therapeutic applications, this compound is poised to play an even more prominent role in the discovery and development of next-generation pharmaceutical agents.
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